拉莫三嗪杂质 H

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Lamotrigine involves multiple steps, starting from 2,3-dichlorotoluene, which is oxidized and then subjected to reactions leading to the formation of 2,3-dichlorobenzoyl cyanide. This intermediate reacts with aminoguanidine bicarbonate and undergoes cyclization, yielding Lamotrigine with an overall yield of about 12% (Lin Yuan, 2006). The formation of Impurity H and other impurities can occur at different stages of this synthesis process due to variations in reaction conditions or the presence of additional reactants.

Molecular Structure Analysis

Lamotrigine and its impurities, including Impurity H, have distinct molecular structures that can be analyzed through various spectroscopic methods. The detailed molecular structure of Lamotrigine Impurity H is not explicitly mentioned in the provided studies, but understanding the structure of Lamotrigine itself and common impurities can be achieved through advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions and Properties

Impurity H, like Lamotrigine, may participate in chemical reactions depending on its specific functional groups. Lamotrigine's ability to inhibit monoamine uptake in vitro suggests interactions with biological molecules, a property that could be shared or altered in its impurities depending on their structure (E. Southam, D. Kirkby, G. Higgins, R. Hagan, 1998).

Physical Properties Analysis

The physical properties of Lamotrigine Impurity H, such as solubility, melting point, and stability, are essential for its identification and quantification. These properties can be determined through various analytical techniques, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), which has been utilized to detect impurities at sub-ppm levels (D. Carrier, C. Eckers, J. Wolff, 2008).

Chemical Properties Analysis

Understanding the chemical properties of Lamotrigine Impurity H, such as its reactivity, stability under various conditions, and potential for forming derivatives, is crucial for its management and control during the manufacturing process. Analytical methods like HPLC and spectrophotometry have been developed for the determination of Lamotrigine in the presence of its impurities, indicating the importance of chemical properties analysis in quality control (N. Youssef, E. Taha, 2007).

科学研究应用

药理特性和在癫痫中的临床疗效

拉莫三嗪在癫痫治疗中的疗效有据可查,突出了其在抑制兴奋性神经递质释放和稳定神经元膜中的作用机制。研究表明,拉莫三嗪作为单一疗法和辅助疗法均可有效治疗耐药性部分性癫痫发作和继发性全身强直阵挛发作。拉莫三嗪对各种癫痫发作类型(包括 Lennox-Gastaut 综合征和失神发作)的广谱疗效,标志着其在癫痫治疗中的重要性 (Goa、Ross 和 Chrisp,1993; Hyunmi Choi 和 M. Morrell,2003)。

在神经性疼痛治疗中的疗效

拉莫三嗪在治疗神经性疼痛方面显示出前景,而神经性疼痛通常对传统的疼痛管理策略有抵抗力。其机制可能涉及调节电压敏感性钠通道和抑制谷氨酸释放,表明拉莫三嗪在缓解疼痛性神经病变中发挥作用 (McCleane,2000)。

对认知和行为功能的影响

对拉莫三嗪的神经生理和神经心理学特征的研究表明,它不会对认知功能或诱发反应产生不利影响,这与一些会损害认知功能的抗癫痫药物形成对比。这个方面强调了它适用于癫痫和情绪障碍的长期使用,在这些情况下,认知功能的保存至关重要 (Marciani、Spanedda 和 Mattia,1999)。

在双相情感障碍管理中的作用

拉莫三嗪的情绪稳定作用在双相情感障碍的治疗中尤为显着。拉莫三嗪可有效预防情绪复发,并且已对其在双相抑郁症中的效用以及作为维持治疗的潜在选择进行了研究。证据表明其在预防抑郁发作方面有效,突出了其在双相情感障碍管理中的独特地位 (Bowden 等人,2004; Ng、Hallam、Lucas 和 Berk,2007)。

安全和危害

未来方向

属性

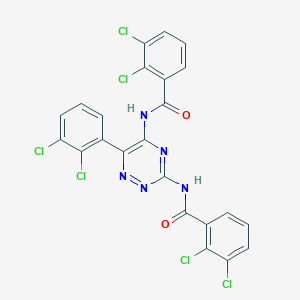

IUPAC Name |

2,3-dichloro-N-[3-[(2,3-dichlorobenzoyl)amino]-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H11Cl6N5O2/c24-13-7-1-4-10(16(13)27)19-20(30-21(35)11-5-2-8-14(25)17(11)28)31-23(34-33-19)32-22(36)12-6-3-9-15(26)18(12)29/h1-9H,(H2,30,31,32,34,35,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGAPUQPXJNKBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)NC(=O)C3=C(C(=CC=C3)Cl)Cl)NC(=O)C4=C(C(=CC=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H11Cl6N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lamotrigine impurity H | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1144518.png)